2,4-Dibromo-6-methylpyridin-3-ol
Overview
Description
2,4-Dibromo-6-methylpyridin-3-ol is a brominated pyridine derivative with the molecular formula C6H5Br2NO. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, a methyl group at position 6, and a hydroxyl group at position 3 on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylpyridin-3-ol typically involves the bromination of 6-methylpyridin-3-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted pyridine derivatives.
- Oxidized products like pyridine ketones or aldehydes.
- Reduced pyridine compounds.
Scientific Research Applications
2,4-Dibromo-6-methylpyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylpyridin-3-ol involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in hydrogen bonding, influencing its biological and chemical activities.
Comparison with Similar Compounds
- 2,4-Dibromo-6-methylpyridine
- 2,4-Dibromo-3-methylpyridine
- 2,4-Dibromo-5-methylpyridin-3-ol
Comparison: 2,4-Dibromo-6-methylpyridin-3-ol is unique due to the presence of both bromine atoms and a hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that make it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEXQMBXOSVCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563680 | |
Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23003-29-4 | |
Record name | 2,4-Dibromo-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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